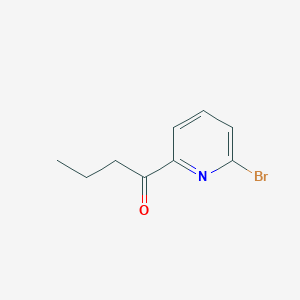
1-(6-Bromopyridin-2-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromopyridin-2-yl)butan-1-one is an organic compound with the molecular formula C9H10BrNO. It belongs to the class of bromopyridines, which are pyridine rings substituted with a bromine atom.
Vorbereitungsmethoden
The synthesis of 1-(6-Bromopyridin-2-yl)butan-1-one typically involves the bromination of pyridine derivatives followed by a series of organic reactions to introduce the butanone moiety. One common method involves the reaction of 6-bromopyridine with butanone under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(6-Bromopyridin-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromopyridin-2-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(6-Bromopyridin-2-yl)butan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromopyridin-2-yl)butan-1-one can be compared with other bromopyridine derivatives such as:
2-Bromo-1-(pyridin-3-yl)ethan-1-one: Similar in structure but with different substituents, leading to varied reactivity and applications.
1-(6-Bromopyridin-3-yl)ethan-1-one: Another bromopyridine derivative with distinct properties and uses.
(1S)-1-(6-Bromopyridin-2-yl)butan-1-amine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of bromopyridine derivatives.
Eigenschaften
Molekularformel |
C9H10BrNO |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
1-(6-bromopyridin-2-yl)butan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-2-4-8(12)7-5-3-6-9(10)11-7/h3,5-6H,2,4H2,1H3 |
InChI-Schlüssel |
ZVLWRGVJVSTVQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=NC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















